molecular formula C25H26N6O B5207840 3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

Cat. No. B5207840
M. Wt: 426.5 g/mol
InChI Key: IAWSOGDRDJQRBN-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to the chemical structure of interest often involves reactions between specific functional groups. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, which shares a similar structural motif, is achieved by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, indicating a method that could potentially be applied or adapted for the synthesis of our compound of interest (Menozzi et al., 1993).

Molecular Structure Analysis Analysis of molecular structures similar to our compound shows that detailed quantum chemical calculations, such as those performed on novel pyrazole derivatives, can provide insights into the molecular equilibrium geometry, vibrational assignments, and interactions responsible for molecule stabilization. Such analyses are crucial for understanding the molecular structure and function of complex organic compounds (Sivakumar et al., 2020).

Chemical Reactions and Properties Chemical reactions involving our compound likely encompass a variety of interactions and transformations. For instance, the synthesis of stereoisomers of a complex molecule involving pyridazinone and pyrazole units shows that different isomers can exhibit varied biological activities, suggesting the significance of stereochemistry in the chemical reactions and properties of such molecules (Howson et al., 1988).

Physical Properties Analysis The physical properties of compounds within this class, such as solubility, melting point, and crystalline structure, can be derived from their molecular structure. For instance, the crystal structure analysis of a closely related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate, provides insights into its crystalline form, which could be extrapolated to understand the physical properties of our compound of interest (Hao et al., 2010).

Chemical Properties Analysis The chemical properties, such as reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, can be inferred from studies on similar compounds. For example, the study on pyridazine derivatives provides insights into their reactivity, which could be relevant for understanding the chemical behavior of our compound under study (El-Mariah et al., 2006).

Mechanism of Action

The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .

Future Directions

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

3-phenyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-17-18(2)30-31(19(17)3)24-15-14-23(28-29-24)26-21-10-12-22(13-11-21)27-25(32)16-9-20-7-5-4-6-8-20/h4-8,10-15H,9,16H2,1-3H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWSOGDRDJQRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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